AT2 Binding Affinity and AT1 Inactivity
In a direct head‑to‑head radioligand displacement study using [125I]-Ang II on rat aortic smooth muscle cells (Ang IIB/AT1 subtype) and human uterus membranes (Ang IIA/AT2 subtype), Ex 169 bound specifically to the AT2 receptor with a Ki of 310 nM and exhibited no measurable displacement at the AT1 receptor at concentrations up to 100 µM [1]. This profile is distinct from every other antagonist in the same study: CGP 42112A showed high AT2 affinity (Ki 0.24 nM) but also bound AT1 (Ki 1,760 nM); Compound 89 bound exclusively to AT1 (Ki 26 nM) with no AT2 affinity; and Saralasin displayed similar affinity for both subtypes [1].
| Evidence Dimension | Receptor subtype binding affinity (Ki) |
|---|---|
| Target Compound Data | Ex 169: AT2 (uterus) Ki = 310 nM; AT1 (aortic) Ki > 100,000 nM (no binding detected at 100 µM) |
| Comparator Or Baseline | CGP 42112A: AT2 Ki = 0.24 nM, AT1 Ki = 1,760 nM; Compound 89: AT1 Ki = 26 nM, no AT2 binding; Saralasin: similar affinity for both subtypes |
| Quantified Difference | Ex 169 is the only compound with measurable AT2 affinity (310 nM) and complete absence of AT1 binding (>100 µM). Its AT2/AT1 selectivity gap exceeds 322‑fold, vs. 0.00014 for CGP 42112A and <1 for Compound 89 and Saralasin. |
| Conditions | Radioligand displacement of [125I]-Ang II; rat aortic smooth muscle cells (AT1) and human uterus membranes (AT2); 1990, Ciba-Geigy laboratories. |
Why This Matters
For researchers needing to isolate AT2‑mediated signaling without AT1 interference, Ex 169 provides a unique binding profile that no other compound in its comparator set can deliver.
- [1] Criscione L, Thomann H, Whitebread S, de Gasparo M, Bühlmayer P, Herold P, Ostermayer F, Kamber B. Binding characteristics and vascular effects of various angiotensin II antagonists. J Cardiovasc Pharmacol. 1990;16 Suppl 4:S56-S59. View Source
